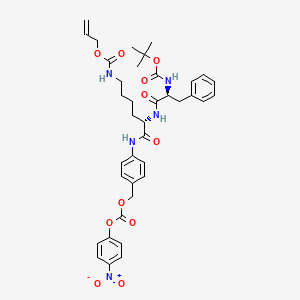

Boc-Phe-(Alloc)Lys-PAB-PNP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Boc-Phe-(Alloc)Lys-PAB-PNP” is a complex biomedical compound being investigated as an innovative treatment for a variety of diseases, especially cancer . It is known for its powerful properties, effectively halting tumor progression through targeted neutralization of unique enzymes and pathways .

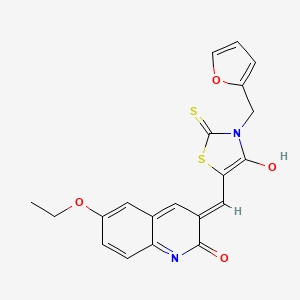

Molecular Structure Analysis

The molecular formula of “Boc-Phe-(Alloc)Lys-PAB-PNP” is C38H45N5O11 . The exact molecular structure is not provided in the available resources.Chemical Reactions Analysis

“Boc-Phe-(Alloc)Lys-PAB-PNP” is used as a cleavable linker for antibody-drug conjugates (ADC) . The specific chemical reactions it undergoes are not detailed in the available resources.Physical And Chemical Properties Analysis

The molecular weight of “Boc-Phe-(Alloc)Lys-PAB-PNP” is 747.8 . Other physical and chemical properties are not detailed in the available resources.Applications De Recherche Scientifique

Cancer Therapy

Boc-Phe-(Alloc)Lys-PAB-PNP: is being explored as a potential treatment for cancer due to its ability to halt tumor progression . It targets specific enzymes and pathways, neutralizing them to prevent the spread of cancer cells.

Antibody-Drug Conjugates (ADCs)

This compound serves as a cleavable linker in ADCs . ADCs are a form of targeted chemotherapy that delivers cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells.

Targeted Drug Delivery

The structure of Boc-Phe-(Alloc)Lys-PAB-PNP allows for the targeted delivery of drugs to specific cells or tissues . This precision reduces side effects and improves the efficacy of treatments.

Enzyme Inhibition

Research indicates that Boc-Phe-(Alloc)Lys-PAB-PNP can inhibit certain enzymes that are overexpressed in disease states . By blocking these enzymes, it can interfere with disease progression.

Diagnostic Imaging

Due to its unique molecular structure, Boc-Phe-(Alloc)Lys-PAB-PNP could be used in diagnostic imaging to identify specific types of cells or tissues . This application is crucial for early disease detection and monitoring treatment response.

Biomarker Research

Boc-Phe-(Alloc)Lys-PAB-PNP: may also play a role in biomarker research . Biomarkers are biological molecules found in blood, other body fluids, or tissues that are a sign of a normal or abnormal process, or of a condition or disease.

Mécanisme D'action

Target of Action

Boc-Phe-(Alloc)Lys-PAB-PNP is primarily used as a cleavable linker for antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug .

Mode of Action

The mode of action of Boc-Phe-(Alloc)Lys-PAB-PNP involves its role as a cleavable linker . As a linker, it connects the antibody with the cytotoxic drug and releases the drug in the target cell after internalization . The cleavable nature of the linker allows for the controlled release of the cytotoxic drug, thereby enhancing the specificity of the therapy and reducing systemic toxicity .

Biochemical Pathways

The biochemical pathways affected by Boc-Phe-(Alloc)Lys-PAB-PNP are primarily related to the mechanism of action of the cytotoxic drug that is released when the linker is cleaved . The specific pathways affected would depend on the nature of the cytotoxic drug attached to the linker .

Pharmacokinetics

The pharmacokinetics of Boc-Phe-(Alloc)Lys-PAB-PNP, like other ADC linkers, would be influenced by several factors including the properties of the antibody, the linker, and the drug . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would impact its bioavailability . .

Result of Action

The result of the action of Boc-Phe-(Alloc)Lys-PAB-PNP is the targeted delivery of the cytotoxic drug to cancer cells, leading to their destruction . By releasing the drug specifically in the target cells, it enhances the efficacy of the therapy and reduces side effects .

Action Environment

The action environment can influence the stability, efficacy, and action of Boc-Phe-(Alloc)Lys-PAB-PNP . Factors such as pH, temperature, and the presence of specific enzymes can affect the cleavage of the linker and the release of the drug . The tumor microenvironment, characterized by factors such as hypoxia, low pH, and high levels of certain enzymes, can also influence the action of ADCs .

Propriétés

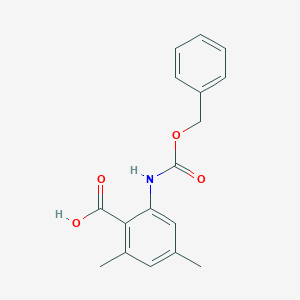

IUPAC Name |

[4-[[(2S)-1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H45N5O11/c1-5-23-51-35(46)40-22-10-9-13-32(33(39)44)42(34(45)31(24-26-11-7-6-8-12-26)41-36(47)54-38(2,3)4)28-16-14-27(15-17-28)25-52-37(48)53-30-20-18-29(19-21-30)43(49)50/h5-8,11-12,14-21,31-32H,1,9-10,13,22-25H2,2-4H3,(H2,39,44)(H,40,46)(H,41,47)/t31-,32-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWAEVQMHYNGJL-ACHIHNKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(=O)OCC=C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCNC(=O)OCC=C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H45N5O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate](/img/structure/B2873310.png)

![1-[3-(Oxolan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2873314.png)

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2873316.png)

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2873318.png)

![ethyl 5-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2873328.png)